

Unveiling C18H32N2O3S: A Comparative Analysis of a Thiolate HDAC Inhibitor

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Compound of Interest

Compound Name: C18H32N2O3S

Cat. No.: B12619155

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A deep dive into the inhibitory potential of (S)-S-6-(3-tert-Butylureido)-7-(cyclopentylamino)-7-oxoheptyl 2-Methylpropanethioate, a compound with the chemical formula **C18H32N2O3S**, reveals its standing among known histone deacetylase (HDAC) inhibitors. This guide offers a comprehensive comparison, presenting key quantitative data, detailed experimental protocols, and a visual representation of the pertinent signaling pathway for researchers, scientists, and professionals in drug development.

The compound, hereafter referred to as Compound 35b as designated in its primary research, has been identified as a thiolate histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, making them a significant target in the development of therapeutics for cancer and other diseases. The inhibitory activity of Compound 35b, specifically its half-maximal inhibitory concentration (IC50), has been quantified and is presented here in comparison to other well-established HDAC inhibitors.

Quantitative Comparison of HDAC Inhibitors

The inhibitory potency of Compound 35b and a selection of known HDAC inhibitors are summarized in the table below. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the HDAC enzyme by 50%. Lower IC50 values indicate greater potency.

Inhibitor	Class	HDAC1 IC50 (nM)	HDAC2 IC50 (nM)	HDAC3 IC50 (nM)	HDAC6 IC50 (nM)
Compound 35b	Thiolate	270	-	-	-
Vorinostat (SAHA)	Pan-HDAC	~10	~10	~10	~10
Entinostat (MS-275)	Class I	510	-	1700	-
Panobinostat (LBH589)	Pan-HDAC	5	-	-	-
Trichostatin A (TSA)	Pan-HDAC	~10	-	-	-

Note: "-" indicates data not readily available in the searched literature.

Experimental Protocols

The determination of the inhibitory activity of these compounds relies on robust and reproducible experimental protocols. A common method employed is the fluorometric HDAC activity assay.

Fluorometric HDAC Activity Assay

Objective: To measure the enzymatic activity of HDACs and the inhibitory effect of compounds.

Principle: This assay utilizes a fluorogenic substrate that is deacetylated by HDACs. The deacetylated substrate is then cleaved by a developer enzyme, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity.

Materials:

- HDAC enzyme (e.g., recombinant human HDAC1)
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

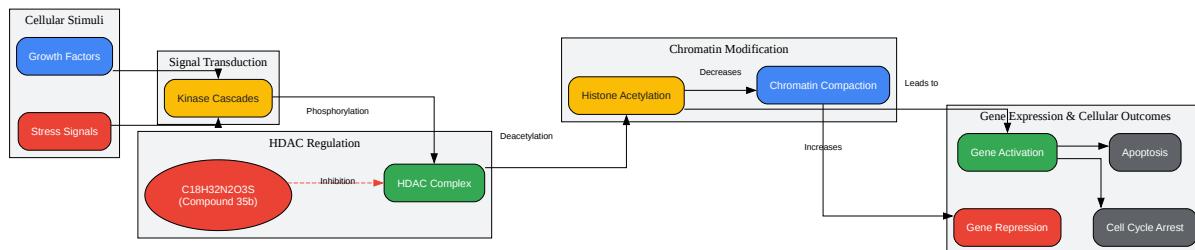
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer (e.g., Trypsin in assay buffer)
- Test compounds (dissolved in DMSO)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
- Reaction Mixture: In each well of the microplate, add the HDAC enzyme and the test compound at various concentrations.
- Initiation: Add the fluorogenic HDAC substrate to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
- Development: Add the developer solution to each well.
- Measurement: Incubate for a further 15-30 minutes at 37°C, then measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
- Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Histone Deacetylase Signaling Pathway

HDACs are integral components of larger protein complexes that regulate gene transcription. They function by removing acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure that is generally associated with transcriptional repression. The inhibition of HDACs leads to hyperacetylation of histones, a more relaxed chromatin structure, and the activation of gene expression. This can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis.



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Caption: Simplified signaling pathway of HDACs and the point of intervention for **C18H32N2O3S**.

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